molecular formula C26H29N7O2 B612021 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone CAS No. 1401033-86-0

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

Cat. No.: B612021
CAS No.: 1401033-86-0
M. Wt: 471.6 g/mol
InChI Key: BBUVDDPUURMFOX-UHFFFAOYSA-N
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Description

AMG 925 is a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). It has been developed to address resistance issues in the treatment of acute myeloid leukemia (AML). FLT3 mutations are found in a significant percentage of AML patients and are associated with poor prognosis. AMG 925 aims to inhibit both FLT3 and CDK4 to reduce the occurrence of resistance mutations and prolong clinical responses .

Scientific Research Applications

AMG 925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

AMG 925 is a dual inhibitor that primarily targets Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the survival and proliferation of hematopoietic stem and progenitor cells . Mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) patients and are associated with poor prognosis . CDK4 is a cyclin D–dependent kinase that plays an essential central role in regulating cell proliferation in response to external growth signals .

Mode of Action

AMG 925 inhibits both FLT3 and CDK4, thereby disrupting the signaling pathways that promote cell proliferation and survival . It has been shown to potently inhibit FLT3, including many FLT3 mutants reported to date . In addition to its suppression of FLT3 signaling, AMG 925 potently inhibits CDK4/CDK6, central components of the cell cycle machinery . This unique profile may reduce the likelihood of emergent resistant clones .

Biochemical Pathways

AMG 925 disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress-response by up-regulating STAT3 and TSC1 . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .

Pharmacokinetics

It is described as a potent, selective, and bioavailable flt3/cdk4 dual kinase inhibitor , suggesting that it has favorable pharmacokinetic properties.

Result of Action

AMG 925 has been shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . It has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to the current FLT3 inhibitors (e.g., AC220 and sorafenib) . Furthermore, AMG 925 has been shown to induce apoptosis in AML cells with FLT3 mutations .

Action Environment

It is known that the development of drug resistance is a major issue in the treatment of aml with flt3 inhibitors . AMG 925 has been developed to overcome this resistance, and it is hypothesized that the combined inhibition of FLT3 and CDK4 may reduce the occurrence of FLT3 resistance mutations, thereby prolonging clinical responses .

Biochemical Analysis

Biochemical Properties

AMG 925 potently inhibits Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) in kinase assays . The combined inhibition of FLT3 and CDK4 by AMG 925 may reduce the occurrence of FLT3 resistance mutations, thereby potentially prolonging clinical responses . AMG 925 has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to current FLT3 inhibitors .

Cellular Effects

AMG 925 causes cell growth inhibition and apoptosis in both FLT3-mutated and wild-type cell lines and primary AML blasts . It elicits maximal response in cells carrying ITD, D835Y, and ITD/D835Y double mutations . Mechanistically, AMG 925 attenuates CDK4 phosphorylation of retinoblastoma protein (Rb), inhibits FLT3 activation, and abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling .

Molecular Mechanism

AMG 925’s mechanism of action involves the inhibition of FLT3 and CDK4 . It attenuates CDK4 phosphorylation of Rb and inhibits FLT3 activation . AMG 925 also abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling . This dual inhibition of FLT3 and CDK4 is believed to contribute to the failure to develop drug resistance .

Temporal Effects in Laboratory Settings

AMG 925 has shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation . After a selection of over 8 months with AMG 925, only partially resistant clones could be isolated .

Dosage Effects in Animal Models

In animal models, AMG 925 inhibited AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of AMG 925 correlated with the inhibition of STAT5 and RB phosphorylation .

Metabolic Pathways

AMG 925 disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress response by up-regulating STAT3 and TSC1 in all samples examined .

Chemical Reactions Analysis

AMG 925 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

AMG 925 is unique in its dual inhibition of FLT3 and CDK4, which sets it apart from other FLT3 inhibitors that target only FLT3. Similar compounds include:

AMG 925’s combined inhibition of FLT3 and CDK4 offers a unique therapeutic approach that may improve and prolong clinical responses in AML patients .

Properties

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUVDDPUURMFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401033-86-0
Record name AMG-925
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-925
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Reactant of Route 3
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

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